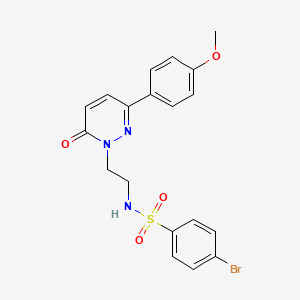

4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4S/c1-27-16-6-2-14(3-7-16)18-10-11-19(24)23(22-18)13-12-21-28(25,26)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBYTTCSHBFBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological implications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHBrNOS

- Molecular Weight : 464.3 g/mol

Structural Features

The presence of a bromine atom, a methoxyphenyl group, and a pyridazinone moiety contributes to its unique chemical properties. The sulfonamide group enhances its solubility and potential bioactivity.

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Antitumor Activity : Pyridazinone derivatives have been reported to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-468) with varying degrees of potency .

- Enzyme Inhibition : Compounds containing sulfonamide groups are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to therapeutic applications in treating conditions such as glaucoma and edema.

Case Studies and Experimental Findings

A comparative study of related compounds revealed insights into their biological activities. The following table summarizes key findings from relevant research:

| Compound Name | Cell Line Tested | GI50 Value (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 | 19.3 | Reference compound for comparison |

| Compound B | MDA-MB-468 | 5.2 | Higher potency observed |

| This compound | MCF-7/MDA-MB-468 | TBD | Further studies needed |

Molecular Docking Studies

Molecular docking simulations suggest that this compound may exhibit strong binding affinity to specific protein targets involved in cancer pathways. These studies can elucidate the mechanisms of action and identify potential therapeutic targets.

Synthesis Pathways

The synthesis of this compound involves several steps, typically including:

- Formation of the Pyridazinone Core : Starting from commercially available precursors, the pyridazinone ring is constructed through cyclization reactions.

- Bromination : The introduction of the bromine atom can be achieved via electrophilic aromatic substitution.

- Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to yield the sulfonamide derivative.

Reaction Conditions

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for high purity?

- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, the pyridazinone core can be synthesized via cyclization of hydrazine derivatives with diketones, followed by bromination and sulfonamide coupling. Key steps include:

- Step 1 : Formation of the pyridazinone ring using potassium carbonate in DMF under controlled temperatures (5°C to room temperature) to minimize side reactions .

- Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent.

- Step 3 : Sulfonamide coupling via a nucleophilic substitution reaction, requiring anhydrous conditions and a base like triethylamine.

- Optimization : Monitor reaction progress using TLC and purify intermediates via column chromatography. Cold extraction with ethyl acetate improves yield and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Answer :

- X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). This confirms bond lengths/angles and identifies non-covalent interactions (e.g., hydrogen bonds) critical for biological activity .

- NMR/HRMS : Use - and -NMR to verify substituent positions and HRMS for molecular weight confirmation (e.g., observed vs. calculated m/z values within 0.1 ppm error) .

Q. What preliminary assays are recommended to screen for biological activity, and how should researchers interpret conflicting data?

- Answer :

- Enzyme Inhibition : Test against carbonic anhydrase, COX-2, and 5-LOX using kinetic assays (IC values). For example, compare inhibition rates at varying substrate concentrations to identify competitive/non-competitive mechanisms .

- Cellular Assays : Use MTT or apoptosis assays in cancer cell lines (e.g., HeLa or MCF-7). Conflicting data (e.g., high in vitro activity but low cellular efficacy) may arise from poor solubility or off-target effects. Address this by modifying substituents (e.g., replacing methoxy with hydrophilic groups) .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining target affinity?

- Answer :

- Lipophilicity Adjustment : Introduce fluorine or trifluoromethyl groups to enhance metabolic stability without compromising solubility. For example, replace the methoxy group with a 4-fluorophenyl moiety, as seen in analogs with improved bioavailability .

- Prodrug Strategies : Mask the sulfonamide group with ester linkages to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Q. What experimental and computational approaches resolve contradictions between crystallographic data and biochemical activity?

- Answer :

- Molecular Dynamics (MD) Simulations : Compare X-ray structures (static) with MD trajectories to identify flexible regions affecting binding. For instance, a pyridazinone ring’s conformational changes may reduce enzyme affinity despite optimal crystallographic geometry .

- Mutagenesis Studies : Validate key residues (e.g., catalytic amino acids) via site-directed mutagenesis. Discrepancies may indicate allosteric binding sites not resolved in crystal structures .

Q. How can multi-target interactions (e.g., dual inhibition of COX-2 and carbonic anhydrase) be systematically studied?

- Answer :

- Isozyme Profiling : Test the compound against isoforms (e.g., COX-2 vs. COX-1; CA-II vs. CA-IX) to assess selectivity. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Network Pharmacology Models : Integrate enzyme inhibition data with pathway analysis (e.g., KEGG) to predict downstream effects (e.g., anti-inflammatory vs. anticancer activity) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Answer :

- Co-crystallization : Use protein targets (e.g., carbonic anhydrase) to stabilize the compound in a binding pocket, improving crystal quality .

- Solvent Screening : Test high-viscosity solvents (e.g., PEG 4000) and slow evaporation techniques to promote ordered lattice formation .

Methodological Considerations

Q. How should researchers design SAR (Structure-Activity Relationship) studies for analogs with modified substituents?

- Answer :

- Core Modifications : Systematically vary the pyridazinone ring (e.g., 6-oxo vs. 6-thio) and sulfonamide linker length. Use principal component analysis (PCA) to correlate structural features with activity .

- Substituent Libraries : Synthesize derivatives with halogens (Br, Cl), alkoxy groups, or heteroaromatic rings. Assess logP, pKa, and steric parameters via QSAR models .

Q. What in silico tools are recommended for predicting off-target interactions and toxicity?

- Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger to screen against the PDB database. Prioritize targets with high docking scores (e.g., < -8.0 kcal/mol) .

- Toxicity Prediction : Apply ADMET predictors (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks. Cross-validate with Ames test data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.